![molecular formula C16H12FN3O3S B2884768 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide CAS No. 866157-07-5](/img/structure/B2884768.png)
4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide, also known as FPB, is a compound with the CAS Number: 866157-07-5 . It has a molecular weight of 345.35 and the IUPAC name is 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide is 1S/C16H12FN3O3S/c17-12-4-6-15 (7-5-12)24 (21,22)20-13-2-1-3-14 (10-13)23-16-11-18-8-9-19-16/h1-11,20H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 345.35 . The InChI code, which represents its molecular structure, is 1S/C16H12FN3O3S/c17-12-4-6-15 (7-5-12)24 (21,22)20-13-2-1-3-14 (10-13)23-16-11-18-8-9-19-16/h1-11,20H .Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
A series of benzenesulfonamides, including derivatives with structural similarities to 4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide, have been synthesized and evaluated for their potential in addressing medical challenges. These compounds have been assessed for their bioactivity, particularly for cytotoxicity, tumor specificity, and enzyme inhibition capabilities.
Carbonic Anhydrase Inhibition and Cytotoxicity : Some sulfonamides demonstrated strong inhibition of human carbonic anhydrase isoforms, which are implicated in various physiological and pathological processes. Notably, derivatives with trimethoxy and hydroxy substituents exhibited significant cytotoxic activities, suggesting their potential for anti-tumor applications (Gul et al., 2016).
Fluorometric Sensing for Heavy Metals : Pyrazoline-based sulfonamides have been developed as fluorometric "turn-off" sensors for detecting heavy metal ions like mercury (Hg2+), demonstrating high selectivity and sensitivity. This application is crucial for environmental monitoring and safety (Bozkurt & Gul, 2018).
Cyclooxygenase-2 Inhibition : Research has synthesized 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, revealing their capacity to selectively inhibit cyclooxygenase-2 (COX-2). This is significant for developing anti-inflammatory agents with minimal gastrointestinal side effects (Pal et al., 2003).
Selective Sensing and Biological Evaluation
The exploration of sulfonamide derivatives extends to selective sensing and detailed biological evaluation, underscoring their utility in diverse scientific research applications.
Selective Sensing for Mercury Ions : A new pyrazoline derivative was identified as a highly selective and sensitive fluorescence probe for Hg2+ ion detection, applicable in practical environmental monitoring scenarios (Bozkurt & Gul, 2020).
Antidiabetic Agents Development : Fluorinated pyrazoles and benzenesulfonylurea/thiourea derivatives have been investigated as hypoglycemic agents. Their preliminary biological screening revealed significant antidiabetic activity, indicating their potential as leads for future drug discovery (Faidallah et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-fluoro-N-(3-pyrazin-2-yloxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-12-4-6-15(7-5-12)24(21,22)20-13-2-1-3-14(10-13)23-16-11-18-8-9-19-16/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNQUKPSFGRUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

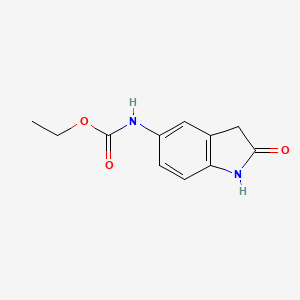
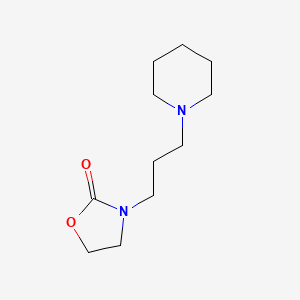
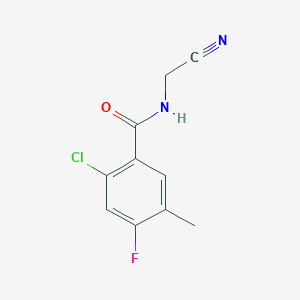
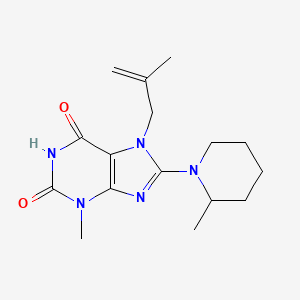
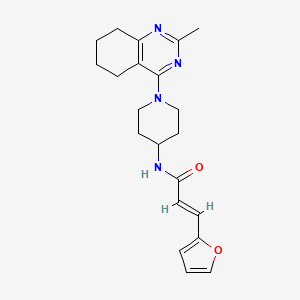
![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2884697.png)
![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2884700.png)
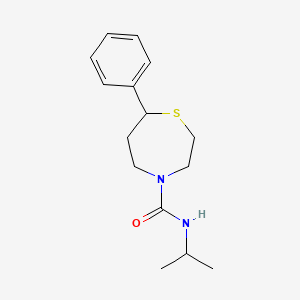
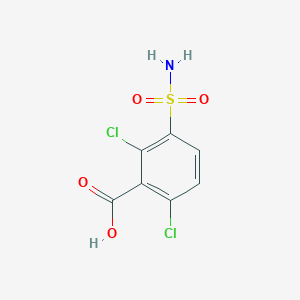
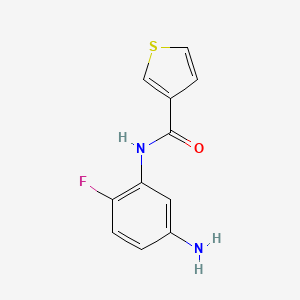
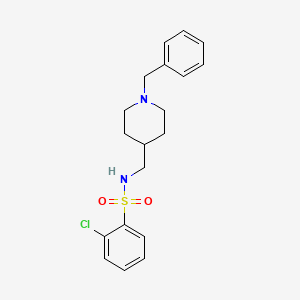
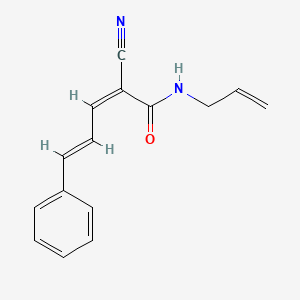
![[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B2884707.png)
![({[5-(4-Fluorophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B2884708.png)